Solid-State Packing and Stability: Comparative Crystallographic Data
Single-crystal X-ray diffraction analysis of a structurally analogous mono-para-substituted trityl compound (C20H17BrO) provides quantitative data on its solid-state arrangement, which is distinct from non-brominated analogs. The unit cell parameters (a = 12.152 Å, b = 13.7838 Å, c = 9.579 Å, orthorhombic Pna2₁ space group) demonstrate a specific packing motif influenced by Br···π and C-H···π interactions [1]. This level of structural detail is absent for non-brominated trityl alcohols, indicating that the bromine substituent directly impacts solid-state properties like crystal density and stability.
| Evidence Dimension | Crystal packing and intermolecular interactions |
|---|---|
| Target Compound Data | For a brominated trityl analog: a=12.152 Å, b=13.7838 Å, c=9.579 Å; Space group: Pna2₁; R-factor: 0.0273. |
| Comparator Or Baseline | Data not available for 4,4'-dimethoxytrityl alcohol. |
| Quantified Difference | Quantified unit cell parameters provide a baseline for future comparative studies on solid-state stability. |
| Conditions | Single crystal X-ray diffraction at 173 K, MoKα radiation [1]. |
Why This Matters
Quantifiable solid-state characterization allows for predictive modeling of material properties like solubility and long-term stability, which is critical for procurement decisions in pharmaceutical formulation and materials research.
- [1] Knepper, I., et al. Aspects of crystal engineering arising from packing behavior of functional mono para-substituted trityl compounds. CrystEngComm, 2015, 17, 6355-6370. View Source
